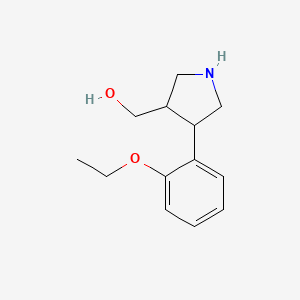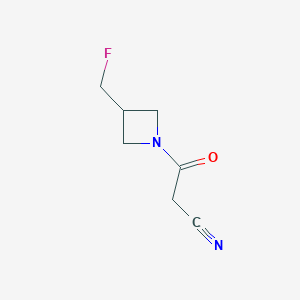
3-Amino-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-one
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a three-carbon backbone (propanone), with an amino group (-NH2) attached to one of the terminal carbons, and a 2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl group attached to the other .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group might participate in reactions such as amide formation, while the carbonyl group of the propanone moiety might undergo reactions such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the carbonyl group would likely make it somewhat polar and potentially soluble in polar solvents .科学的研究の応用
Polymorphism and Physical Characterization
- A study by Vogt et al. (2013) detailed the characterization of two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of complex molecules. This research could be relevant for understanding the physical properties and stability of similar compounds (Vogt, Williams, Johnson, & Copley, 2013).
Molecular Interactions and Complex Formation
- Keypour et al. (2015) explored the effects of arm length and molecular interactions on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, which could provide insights into the coordination chemistry and potential applications of similar compounds in catalysis or material science (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Synthesis Methods
- Zhao et al. (2020) reported on a catalyst-free domino reaction to synthesize compounds with potential bioactivity, demonstrating an innovative method that could be applied to the synthesis of related compounds, including those with difluoropyrrolidinyl groups (Zhao, Wang, Liu, Geng, & Wang, 2020).
Enzymatic Synthesis
- Goldberg et al. (2015) utilized d-threonine aldolase enzymes for the synthesis of a chiral β-hydroxy-α-amino acid, a key intermediate in drug synthesis. This study may offer a perspective on biocatalytic approaches to constructing complex organic molecules (Goldberg, Goswami, Guo, Chan, Lo, Lee, Truc, Natalie, Hang, Rossano, & Schmidt, 2015).
Structural and Functional Modification
- Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, indicating the potential for chemical modification to tailor the properties of materials for specific applications, such as biomedical uses (Aly & El-Mohdy, 2015).
作用機序
特性
IUPAC Name |
3-amino-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-2-16-6-8-5-10(11,12)7-14(8)9(15)3-4-13/h8H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZZMNOUNZLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)






